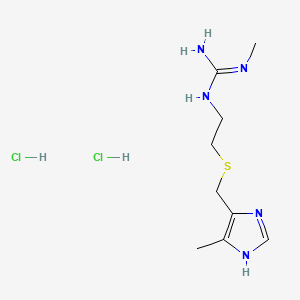

Cimetidine dihydrochloride imp D

Description

Significance of Impurity Profiling in Pharmaceutical Science

In the pharmaceutical industry, the meticulous identification, quantification, and control of impurities are paramount to ensuring the quality, safety, and efficacy of drug products. longdom.orgwisdomlib.org Impurity profiling is the process that involves the systematic analysis and characterization of these unwanted chemicals that may be present in active pharmaceutical ingredients (APIs) or finished drug products. globalpharmatek.comsimsonpharma.com The presence of impurities, even in trace amounts, can potentially impact the stability of a drug or pose health risks to patients. longdom.orglongdom.org

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines that mandate the control of impurities. longdom.orglongdom.orgindustrialpharmacist.com These guidelines, including ICH Q3A/B, Q3C, and Q3D, provide thresholds for reporting, identifying, and qualifying impurities based on their potential toxicity. industrialpharmacist.comeuropa.euich.org Adherence to these standards is a critical component of the drug approval process and ongoing quality control, ensuring that all manufactured batches are consistent and safe for public consumption. globalpharmatek.com

Overview of Cimetidine (B194882) and its Manufacturing Process

Cimetidine is a histamine (B1213489) H2-receptor antagonist known for its ability to inhibit the production of stomach acid. chemicea.com It is used in the treatment of conditions like heartburn and peptic ulcers. pharmaffiliates.com The synthesis of cimetidine is a multi-step chemical process. A common manufacturing route involves the reaction of key intermediates, such as N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole or its hydrochloride salt. google.comepo.org

This synthesis is typically carried out in a water-containing medium under controlled pH conditions, often between 8.0 and 9.5, to facilitate the reaction and crystallization of the final cimetidine product. google.comepo.org Like most complex chemical syntheses, the manufacturing process of cimetidine can generate various impurities, which may include unreacted starting materials, intermediates, by-products from side reactions, or degradation products. moravek.comgoogle.com

Classification of Pharmaceutical Impurities Relevant to Cimetidine Production

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. The main classes, as defined by ICH guidelines, are organic impurities, inorganic impurities, and residual solvents. pharmastate.academymoravek.comoceanicpharmachem.com

Organic Impurities : These can arise during the manufacturing process or storage of the drug substance. pharmastate.academy They include starting materials, by-products, intermediates, degradation products, and reagents. moravek.comoceanicpharmachem.com In cimetidine production, these are the most common type of impurities.

Inorganic Impurities : These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts. moravek.compharmastate.academy They are typically known and can be quantified using pharmacopeial methods. oceanicpharmachem.com

Residual Solvents : These are organic or inorganic liquids used during the synthesis or purification of the API. pharmastate.academyoceanicpharmachem.com Their levels are strictly controlled based on their toxicity, categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (low toxic potential). pharmastate.academymoravek.com

The table below provides a general classification of impurities relevant to pharmaceutical manufacturing.

| Impurity Class | Description | Examples |

| Organic Impurities | Can arise during manufacturing or storage of the drug substance. | Starting materials, by-products, intermediates, degradation products, reagents. pharmastate.academymoravek.com |

| Inorganic Impurities | Often result from the manufacturing process. | Reagents, heavy metals, inorganic salts, filter aids. pharmastate.academyoceanicpharmachem.com |

| Residual Solvents | Liquids used as vehicles in the synthesis or purification. | Ethanol, Methanol (B129727) (examples of solvents that might be used). pharmastate.academyoceanicpharmachem.com |

Contextualizing Cimetidine Dihydrochloride (B599025) Impurity D within Cimetidine Research

Cimetidine Dihydrochloride Impurity D is a known process-related impurity and metabolite of cimetidine. veeprho.comchemicalbook.com It is chemically identified as 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine dihydrochloride. chemicea.comsimsonpharma.com This compound is also referred to as Descyano Cimetidine Dihydrochloride, highlighting the absence of the cyano group present in the parent cimetidine molecule. veeprho.comsimsonpharma.com

The formation of this impurity is a key area of study in the quality control of cimetidine manufacturing. Its presence and quantity are monitored using advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure that the final drug product complies with the strict limits set by pharmacopeias and regulatory authorities. nih.govnih.gov The availability of certified reference standards for Cimetidine Impurity D is essential for the validation of these analytical methods and for the accurate quantification in release testing of the API. sigmaaldrich.com

The table below details the chemical information for Cimetidine and its Impurity D.

| Compound Name | Chemical Formula | Molecular Weight | CAS Number |

| Cimetidine | C10H16N6S | 252.34 g/mol | 51481-61-9 |

| Cimetidine Dihydrochloride Impurity D | C9H17N5S · 2HCl | 300.25 g/mol | 59660-24-1 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N5S.2ClH/c1-7-8(14-6-13-7)5-15-4-3-12-9(10)11-2;;/h6H,3-5H2,1-2H3,(H,13,14)(H3,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXHAKRJVLRPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Pathways of Cimetidine Dihydrochloride Impurity D

Side Reactions and By-product Generation in Amination Processes

Reductive amination is a key chemical transformation in the synthesis of many pharmaceutical compounds, including the formation of amine structures similar to those in cimetidine (B194882). wikipedia.orglibretexts.org This process, which involves the conversion of a carbonyl group to an amine, can be susceptible to side reactions. In the context of cimetidine synthesis, the amination steps are critical junctures where impurities can be generated. If the reaction conditions are not meticulously controlled, or if certain reactive species are present, the desired reaction pathway can deviate, leading to the formation of unintended by-products.

Influence of Reaction Conditions on Impurity D Formation

The formation of Cimetidine Dihydrochloride (B599025) Impurity D is highly dependent on the specific conditions of the synthesis. Factors such as temperature, pH, reaction time, and the purity of starting materials and reagents can all influence the impurity profile of the final product. For instance, deviations from the optimal temperature range can either slow down the desired reaction, allowing more time for side reactions to occur, or accelerate the formation of undesired by-products. Similarly, the pH of the reaction mixture can affect the reactivity of the functional groups involved, potentially favoring the pathway leading to Impurity D.

Role of Intermediates in Impurity D Generation

The synthesis of cimetidine proceeds through a series of intermediate compounds. nih.govyoutube.com These intermediates, while intended to be transient, can sometimes react in unintended ways to form impurities. The structure of Cimetidine Impurity D suggests that its formation could arise from a side reaction involving one of the key intermediates in the cimetidine synthesis. For example, an incomplete reaction or the presence of a reactive impurity in an intermediate could lead to the formation of a precursor that is then converted to Impurity D in a subsequent step.

Analytical Methodologies for Profiling and Quantification of Cimetidine Dihydrochloride Impurity D

Chromatographic Method Development for Impurity D

The development of precise and reliable chromatographic methods is fundamental for managing impurities in pharmaceutical manufacturing. For Cimetidine (B194882) Dihydrochloride (B599025) Impurity D, also identified as Descyano Cimetidine, various chromatographic techniques have been explored. veeprho.com These methods are designed to separate Impurity D from the main cimetidine compound and other related impurities, allowing for accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the analysis of cimetidine and its impurities due to its high resolution, sensitivity, and specificity. nih.govnih.gov HPLC methods are integral to quality control, providing the means to monitor impurity levels in both the bulk drug and finished pharmaceutical formulations. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely applied HPLC mode for the analysis of cimetidine and its impurities. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. RP-HPLC methods have been developed for the simultaneous assay of cimetidine and its related impurities, offering excellent resolution and efficiency. nih.govnih.gov

A developed RP-HPLC method for the simultaneous detection of cimetidine, metoprolol (B1676517) tartrate, and phenol (B47542) red utilized a C18 column with a gradient elution of phosphate (B84403) buffer and acetonitrile. nih.gov This demonstrates the versatility of RP-HPLC in separating compounds with differing polarities. nih.gov For the analysis of cimetidine in plasma, a sensitive RP-HPLC method was established with a limit of quantitation (LOQ) of 40 ng/ml, showcasing the high sensitivity achievable with this technique. researchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for Cimetidine Analysis

| Parameter | Condition 1 nih.gov | Condition 2 researchgate.net |

|---|---|---|

| Stationary Phase | Inertsil ODS-3 C18 (5 µm, 4.6 x 250 mm) | C18 Column |

| Mobile Phase | Phosphate buffer (pH 5.0, 12.5 mM) - Acetonitrile (gradient) | Not specified |

| Flow Rate | Varied with gradient | 1.0 ml/min |

| Detection | UV at 207 nm | UV at 228 nm |

| Run Time | 10 min | Not specified |

| Retention Time (Cimetidine) | 4.03 min | 4.1-4.5 min |

While RP-HPLC is dominant for analytical purposes, normal-phase (NP) HPLC plays a crucial role in the isolation of impurities for structural elucidation. In NP-HPLC, a polar stationary phase is paired with a non-polar mobile phase. This technique was effectively used for the isolation of minor impurities from crude cimetidine that were initially detected by a different chromatographic method. nih.govresearchgate.net

Preparative HPLC, which can be run in either normal-phase or reversed-phase mode, is an essential scale-up of analytical HPLC. Its purpose is not just to detect and quantify but to isolate quantities of a specific compound, such as an impurity. researchgate.net The isolated fractions of impurities, like those separated from cimetidine, can then be subjected to further spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm their chemical structures. nih.govresearchgate.net

For charged or highly polar analytes like Cimetidine Dihydrochloride Impurity D, which may exhibit poor retention on traditional RP-HPLC columns, ion-pair chromatography is a powerful alternative. This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, which can then be retained and separated by a reversed-phase column.

Research has demonstrated the use of ion-pair reversed-phase HPLC for the detection of minor impurities in cimetidine at levels below 0.1%. nih.govresearchgate.net This approach enhances the retention of polar impurities, allowing for their separation from the main cimetidine peak and enabling their detection at very low concentrations. nih.gov The use of ion-pairing reagents can be a critical strategy for resolving closely related charged impurities from the parent drug. nih.gov

Gas Chromatography (GC) Approaches for Volatile Components

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Cimetidine and its related impurities, including Impurity D, are generally large, polar, and non-volatile molecules, making them unsuitable for direct GC analysis. Their analysis by GC would require a derivatization step to convert them into more volatile and thermally stable analogs.

However, GC, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for the identification of unknown volatile or semi-volatile impurities that may be present in the drug substance, such as residual solvents. shimadzu.com While no specific methods are reported in the literature for the direct analysis of Cimetidine Impurity D by GC, the technique remains vital in a broader quality control context for ensuring the purity of the API from volatile contaminants. shimadzu.com

Thin-Layer Chromatography (TLC) in Impurity Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative screening of pharmaceutical impurities. nih.gov It can be used to quickly check for the presence of related substances in cimetidine. researchgate.net In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a mixture. researchgate.net

Methods have been developed for the qualitative determination of cimetidine using TLC with chloranilic acid as a spraying reagent for visualization, which forms colored spots. nih.gov High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity and has been used to separate cimetidine from its sulfoxide (B87167) degradants. researchgate.net This demonstrates TLC's utility in stability studies and routine quality control to ensure that the level of specific impurities remains within acceptable limits. mdpi.com

Table 2: HPTLC Method Parameters for Separation of Cimetidine and its Sulfoxide Derivative researchgate.net

| Parameter | Details |

|---|---|

| Stationary Phase | Silica gel plates (10 x 20 cm) |

| Mobile Phase | Ethyl acetate (B1210297) – Isopropanol – 20% Ammonia (9 + 5 + 4, v/v) |

| Detection | Densitometric evaluation at 218 nm |

| Rf Value (Cimetidine) | 0.85 |

| Rf Value (Sulfoxide Derivative) | 0.59 |

Analytical Strategies for the Characterization of Cimetidine Dihydrochloride Impurity D

The rigorous analysis of pharmaceutical impurities is a critical component of drug development and quality control, ensuring the safety and efficacy of the final product. Cimetidine, a histamine (B1213489) H2-receptor antagonist, and its related substances, including Cimetidine Dihydrochloride Impurity D, are subject to stringent analytical scrutiny. The profiling and quantification of such impurities rely on a suite of sophisticated analytical methodologies, each offering unique advantages in sensitivity and specificity. This article details the primary spectroscopic and validation techniques employed for the analysis of Cimetidine Dihydrochloride Impurity D.

Structure Elucidation Approaches for Cimetidine Dihydrochloride Impurity D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within a molecule can be established.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. While specific experimental ¹H NMR data for Cimetidine (B194882) Dihydrochloride (B599025) Impurity D is not publicly available in the literature, a hypothetical analysis based on its known structure allows for the prediction of expected signals.

Hypothetical ¹H NMR Data for Cimetidine Dihydrochloride Impurity D

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Imidazole-CH | ~7.5 | Singlet | - |

| Imidazole-CH₃ | ~2.2 | Singlet | - |

| -S-CH₂-imidazole | ~3.7 | Singlet | - |

| -S-CH₂-CH₂- | ~2.7 | Triplet | ~7 |

| -CH₂-NH- | ~3.4 | Triplet | ~7 |

| N-CH₃ | ~2.8 | Singlet | - |

| Guanidine-NH & NH₂ | Broad | - | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of Cimetidine Dihydrochloride Impurity D would be expected to produce a distinct signal in the ¹³C NMR spectrum.

Hypothetical ¹³C NMR Data for Cimetidine Dihydrochloride Impurity D

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Imidazole (B134444) C=N | ~135 |

| Imidazole C-CH₃ | ~125 |

| Imidazole C-CH₂ | ~120 |

| Imidazole-CH | ~115 |

| Guanidine (B92328) C=N | ~160 |

| Imidazole-CH₃ | ~10 |

| -S-CH₂-imidazole | ~30 |

| -S-CH₂-CH₂- | ~35 |

| -CH₂-NH- | ~40 |

| N-CH₃ | ~30 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the two methylene (B1212753) groups (-S-CH₂-CH₂-NH-).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the signals observed in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire molecular framework by showing correlations between protons and carbons that are two or three bonds apart. For example, HMBC would show correlations from the imidazole-CH₃ protons to the imidazole ring carbons, and from the N-CH₃ protons to the guanidine carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Cimetidine Dihydrochloride Impurity D. In ESI-MS, the intact molecule is typically observed as a protonated molecular ion [M+H]⁺. For Cimetidine Impurity D (free base, C₉H₁₇N₅S), the expected m/z value for the protonated molecule would be approximately 228.1. The analysis of cimetidine and its impurities often employs liquid chromatography coupled with mass spectrometry (LC-MS) to separate the components before detection.

Hypothetical ESI-MS Fragmentation Data for Cimetidine Impurity D [M+H]⁺

| Fragment Ion (m/z) | Possible Structure/Loss |

| 228.1 | [M+H]⁺ |

| 112.1 | [C₅H₈N₂S]⁺ |

| 97.1 | [C₄H₅N₂]⁺ |

Note: These are hypothetical fragments based on the structure of the molecule.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental composition. This is a critical step in confirming the identity of an unknown compound. For the protonated molecule of Cimetidine Impurity D ([C₉H₁₈N₅S]⁺), HRMS would be able to confirm its elemental formula by providing a highly accurate mass measurement that distinguishes it from other ions with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the case of Cimetidine Impurity D, MS/MS provides crucial information about its molecular weight and the connectivity of its atoms.

The analysis begins with the ionization of the impurity molecule, typically forming a protonated molecular ion [M+H]⁺. For Cimetidine Impurity D (free base), this corresponds to an m/z (mass-to-charge ratio) of 228.3. This parent ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation pattern is predictable and provides a roadmap to the molecule's structure. Key cleavages are expected at the thioether and guanidine linkages. For instance, the cleavage of the C-S bond can result in the formation of a prominent fragment ion corresponding to the substituted imidazole moiety. The analysis of these fragments allows for the reconstruction of the original molecule's structure.

Proposed MS/MS Fragmentation Pathway for Cimetidine Impurity D:

| Proposed Fragment Ion (m/z) | Possible Structure / Neutral Loss |

|---|---|

| 228.3 | [M+H]⁺ (Parent Ion) |

| 112.1 | Cleavage at the thioether linkage, yielding the [5-methyl-1H-imidazol-4-yl)methyl]thiol fragment. |

| 97.1 | Fragment corresponding to the [(5-methyl-1H-imidazol-4-yl)methyl]⁺ cation after loss of sulfur. |

| 86.1 | Fragment representing the protonated 1-methylguanidine moiety. |

This detailed fragmentation analysis provides strong evidence for the proposed structure of Impurity D as 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. farmaciajournal.com Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint" for the compound. farmaciajournal.com For Cimetidine Impurity D, IR spectroscopy serves a critical confirmatory role, particularly in distinguishing it from the parent cimetidine molecule.

The key structural difference between cimetidine and Impurity D is the absence of the cyano (-C≡N) group in the latter. The IR spectrum of cimetidine exhibits a sharp, characteristic absorption band for the nitrile group stretch, typically observed around 2100-2200 cm⁻¹. The absence of this band in the IR spectrum of Impurity D is a definitive piece of evidence for its structure.

The spectrum of Impurity D would, however, display absorptions corresponding to the functional groups it does contain, such as N-H stretching from the imidazole and guanidine groups, C-H stretching from alkyl groups, C=N stretching from the imidazole and guanidine moieties, and C-S stretching from the thioether linkage.

Expected IR Absorption Bands for Cimetidine Impurity D vs. Cimetidine:

| Functional Group | Expected Wavenumber (cm⁻¹) for Impurity D | Reference Wavenumber (cm⁻¹) for Cimetidine |

|---|---|---|

| N-H Stretch (Imidazole, Guanidine) | 3100-3400 (broad) | 3100-3400 (broad) |

| C-H Stretch (Alkyl, Aromatic) | 2850-3100 | 2850-3100 |

| C≡N Stretch (Nitrile) | Absent | ~2170 (sharp) |

| C=N Stretch (Imidazole, Guanidine) | 1580-1650 | 1580-1650 |

| C-S Stretch (Thioether) | 600-800 | 600-800 |

Integration of Spectroscopic Data for Comprehensive Structure Assignment

The unambiguous assignment of the structure of Cimetidine Impurity D is achieved not by a single technique, but through the careful integration of data from multiple spectroscopic methods. nih.gov This synergistic approach ensures that all aspects of the molecular structure are rigorously confirmed.

The process begins with mass spectrometry, which establishes the molecular weight of the impurity. The high-resolution mass measurement precisely determines the elemental composition, distinguishing it from other potential impurities. The subsequent MS/MS fragmentation pattern then provides the core framework of the molecule, revealing the connectivity of the imidazole ring, the thioether linkage, and the substituted guanidine side chain.

Next, IR spectroscopy provides orthogonal, confirmatory information about the functional groups present. As previously discussed, the most critical piece of information from the IR spectrum of Cimetidine Impurity D is the definitive absence of the cyano group, which immediately differentiates it from cimetidine. Concurrently, the presence of N-H, C=N, and C-S absorptions corroborates the structural features suggested by the MS/MS data.

While not detailed in separate sections here, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) would be the final piece of the puzzle. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the precise mapping of the molecular skeleton and confirming the substitution patterns on the imidazole and guanidine groups. The combination of these techniques—MS for mass and fragmentation, IR for functional groups, and NMR for the atomic framework—leaves no ambiguity in the final structure assignment. nih.gov

Confirmatory Synthesis of Cimetidine Impurity D for Structural Verification

The ultimate proof of a proposed structure for an impurity is its chemical synthesis and a direct comparison of the synthetic material with the isolated impurity. nih.gov This process, known as confirmatory synthesis, serves as the gold standard for structural verification.

The synthesis of Cimetidine Impurity D would be designed based on the known synthetic pathways for cimetidine itself, with modifications to achieve the desired guanidine moiety instead of the cyanoguanidine group. A plausible synthetic route could involve:

Synthesis of the Imidazole Intermediate: Preparation of 4-(chloromethyl)-5-methyl-1H-imidazole or a similar reactive intermediate.

Thioether Formation: Reaction of the imidazole intermediate with 2-aminoethanethiol to form the key thioether linkage.

Guanidinylation: The final and most crucial step would be the reaction of the resulting amine with a suitable guanidinylating agent, such as 1-methyl-2-thiopseudourea, to introduce the methylguanidine (B1195345) group. This step differs from the cimetidine synthesis, which uses a cyanoguanidine precursor.

Once the target molecule, 1-Methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidine, is synthesized and purified, it is subjected to the same battery of analytical tests as the isolated impurity. This includes HPLC, MS, IR, and NMR spectroscopy. If the spectroscopic data and chromatographic retention time of the synthesized standard are identical to those of the impurity isolated from the drug substance, the structure is considered unequivocally confirmed. researchgate.net

Impurity Control Strategies in Cimetidine Manufacturing Processes

Process Optimization for Impurity D Minimization

Minimizing the generation of Cimetidine (B194882) Impurity D and other related substances at the source is the most efficient strategy for impurity control. This involves precise management of the chemical synthesis steps.

Control of Reaction Parameters (e.g., pH, Temperature, Reaction Time)

The synthesis of Cimetidine involves the reaction of key intermediates, and the conditions of this reaction play a pivotal role in the resulting purity profile. It has been found that high-purity, crystalline Cimetidine can be effectively produced by reacting N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine with 4-halomethyl-5-methylimidazole in a controlled aqueous environment. google.com

Key reaction parameters that are controlled to minimize impurity formation include:

pH: The reaction is optimally carried out in a pH range of 8.0 to 9.5, with a preferred range of 8.5 to 9.0. google.com Maintaining the pH within this specific alkaline window is crucial for favoring the desired reaction pathway and preventing the formation of side products.

Temperature: Performing the synthesis at a reduced temperature is advantageous for increasing both the yield and the purity of the final product. google.com Lower temperatures can slow down the rates of competing side reactions that may lead to impurities.

Atmosphere: Conducting the reaction under an inert atmosphere helps to prevent oxidative degradation of reactants and intermediates, further contributing to a cleaner product profile. google.com

Table 1: Optimized Reaction Parameters for Cimetidine Synthesis

| Parameter | Controlled Range/Condition | Rationale for Impurity Minimization | Source |

|---|---|---|---|

| pH | 8.0 - 9.5 (Optimal: 8.5 - 9.0) | Favors the primary reaction pathway, reducing side-product formation. | google.com |

| Temperature | Reduced Temperature | Slows kinetics of competing side reactions, enhancing product purity. | google.com |

| Atmosphere | Inert | Prevents oxidative degradation of sensitive reactants and intermediates. | google.com |

Solvent Selection and its Impact on Impurity Profile

The choice of solvent is a critical factor that influences reaction rates, solubility of reactants and products, and ultimately, the impurity profile. For Cimetidine synthesis, the reaction can be performed in water or a water-containing medium. google.com A mixture of water and methanol (B129727) is one such system employed. google.com This choice facilitates the reaction and allows for the direct crystallization of the product from the reaction mixture. google.com

In the final stages of manufacturing, where Cimetidine base is converted to its hydrochloride salt, the solvent system is also important. The hydrochloride salt can be prepared via the addition of hydrochloric acid and ethyl acetate (B1210297) to an ethanolic suspension of Cimetidine. nih.gov The selection of these solvents is designed to ensure complete salt formation while allowing for the precipitation of a pure product, leaving soluble impurities behind in the mother liquor.

Raw Material Purity Assessment and Specification

The quality of the final Cimetidine product is directly dependent on the purity of the starting materials. A crucial raw material, 4-chloromethyl-5-methylimidazole hydrochloride, is synthesized from 4-hydroxymethyl-5-methylimidazole and thionyl chloride. google.com The purity of this intermediate is assessed, for instance, by its melting point, to ensure it meets the required specifications before being used in the final condensation step. google.com

Controlling the purity of precursors prevents the introduction of impurities that could react to form new, undesired compounds or be carried through the process into the final active pharmaceutical ingredient (API). While some intermediates like N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine may be used in situ without isolation, the processes for their generation are controlled to ensure a consistent quality of the reaction mixture fed into the final step. google.com

Purification Techniques for Cimetidine with Reduced Impurity D

Following synthesis, purification steps are employed to remove any remaining impurities, including Impurity D, to meet the stringent requirements of pharmacopeial standards.

Crystallization and Recrystallization Processes

Crystallization is a powerful purification technique used in the manufacturing of Cimetidine. In an optimized process, Cimetidine crystallizes directly from the reaction mixture upon completion of the reaction. google.com This single step can yield a product with over 99% purity. google.com The process typically involves filtering the crystallized solid, washing it with a suitable solvent such as cold water to remove residual mother liquor containing dissolved impurities, and then drying. google.com

Recrystallization, the process of dissolving the crude product in a solvent and then allowing it to crystallize again, can be used as an additional step to further enhance purity if required. This technique leverages differences in solubility between Cimetidine and its impurities at different temperatures to achieve separation.

Chromatographic Purification at Production Scale

For impurities that are difficult to remove by crystallization alone, chromatographic methods offer a high degree of separation. While analytical-scale high-performance liquid chromatography (HPLC) is used to detect and quantify impurities, preparative chromatography is used for their removal. nih.govresearchgate.net

At an industrial or production scale, chromatographic techniques are adapted for large-volume processing. Ion-exchange chromatography (IEX) is a principal method used in pharmaceutical purification. nih.gov This technique separates molecules based on their net charge at a specific pH. Since Cimetidine and its impurities, like Impurity D, possess different chemical structures, they will likely have different ionic properties, allowing for their separation on an IEX column. veeprho.comnih.gov The process involves selecting appropriate binding conditions, resins, and elution modes to isolate the pure Cimetidine from Impurity D and other process-related substances. nih.gov

Table 2: Purification Methods for Cimetidine

| Purification Technique | Description | Efficacy in Removing Impurity D | Source |

|---|---|---|---|

| Crystallization | Product is crystallized directly from the reaction mixture, filtered, and washed. | Highly effective; can yield >99% pure Cimetidine, removing soluble impurities. | google.com |

| Production-Scale Chromatography | Utilizes methods like Ion-Exchange Chromatography (IEX) to separate compounds based on charge. | Offers high-resolution separation for removing structurally similar impurities like Impurity D. | nih.govresearchgate.netnih.gov |

Filtration and Drying Considerations

The isolation and purification of the crude Cimetidine product, typically after crystallization, are crucial steps where impurities can be effectively removed. Filtration and drying are fundamental unit operations in this stage, and their proper execution is vital for controlling the level of Cimetidine dihydrochloride (B599025) imp D and other process-related impurities.

Filtration: The primary goal of filtration is to separate the crystallized solid Cimetidine from the mother liquor, which contains dissolved impurities, unreacted starting materials, and by-products. The efficiency of this separation directly impacts the purity of the final product.

Washing: After the initial filtration, the resulting filter cake is washed with an appropriate solvent to displace the residual mother liquor. The choice of solvent is critical. An ideal wash solvent will effectively dissolve impurities while having minimal solubility for the desired Cimetidine product, thus preventing yield loss. Using anhydrous or dehydrated solvents, such as dehydrated alcohol, is a common strategy. This prevents the introduction of water, which could facilitate the degradation of Cimetidine or promote the formation of new impurities through side reactions.

Drying: The drying process removes the residual wash solvent from the purified Cimetidine cake. This step must be carefully controlled to prevent thermal degradation of the API and to ensure the final product meets the required specifications for residual solvents.

Temperature and Vacuum: Drying is often carried out under vacuum to allow for solvent removal at a lower temperature. This is particularly important for thermally sensitive compounds. For Cimetidine, drying temperatures are typically maintained in a controlled range (e.g., 35-60 °C) under a significant vacuum (e.g., 0.06–0.1MPa) to efficiently remove solvents without causing degradation that could lead to impurity formation. google.com The duration of drying is also a critical parameter, determined by monitoring the solvent content until it reaches a pre-defined acceptable limit.

The following table outlines key considerations and typical parameters for these steps:

| Parameter | Objective | Typical Control Strategy | Rationale |

| Filtration | |||

| Filter Type | Efficient solid-liquid separation. | Use of appropriate filter press or centrifuge. | To ensure maximum removal of impurity-laden mother liquor. |

| Wash Solvent | Remove residual mother liquor and dissolved impurities. | Dehydrated alcohol. | Minimizes product loss and prevents introduction of water, which can cause side reactions. |

| Drying | |||

| Temperature | Remove solvent without thermal degradation. | Maintain within a validated range (e.g., 35-60 °C). | Prevents the formation of thermal degradants and other impurities. google.com |

| Pressure | Facilitate solvent evaporation at lower temperatures. | Apply vacuum (e.g., 0.06–0.1MPa). | Protects the API from thermal stress. google.com |

| Duration | Achieve specified residual solvent levels. | Dry for a pre-determined time (e.g., 2.5-3.5 hours) until loss on drying (LOD) is within limits. | Ensures product stability and quality. google.com |

In-Process Control (IPC) Monitoring of Impurity D Levels

In-process controls (IPCs) are crucial for a modern approach to quality control in API manufacturing. pharmtech.com Rather than relying solely on final product testing, IPCs involve monitoring the process at critical stages to ensure it remains within its validated parameters. This proactive approach allows for the early detection of deviations, enabling corrective actions to be taken before the process is completed, thus ensuring the consistent quality of the final product and minimizing the levels of specific impurities like Cimetidine dihydrochloride imp D.

The manufacturing process of Cimetidine involves several chemical transformations, such as condensation and amination reactions, where the potential for side reactions and impurity formation is high. google.comgoogle.com Monitoring the levels of Impurity D at these critical junctures is essential.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for monitoring Cimetidine and its related impurities. nih.gov Reversed-phase HPLC (RP-HPLC) methods, often using a C18 column and a UV detector, are highly effective for separating, identifying, and quantifying impurities. nih.govresearchgate.net These methods are valued for their specificity, accuracy, and sensitivity, allowing for the detection of impurities even at very low levels (e.g., below 0.1%). nih.gov

IPC Strategy for Impurity D: An effective IPC strategy involves sampling and testing at one or more critical control points during the synthesis.

Post-Amination Reaction: The amination step is a critical stage where related impurities can form. google.comgoogle.com Monitoring the reaction mixture upon completion of this step provides vital information about the impurity profile before the product is isolated. High levels of Impurity D at this stage might indicate a process deviation, such as incorrect temperature or reaction time, which can then be investigated.

Post-Crystallization (Mother Liquor Analysis): Analyzing the mother liquor after the crystallization and filtration of crude Cimetidine helps to assess the efficiency of the purification step. A high concentration of Impurity D in the mother liquor, coupled with a low level in the isolated solid, would confirm the effectiveness of the crystallization in purging this specific impurity.

Final API: Before the final packaging, the API is tested to confirm that the levels of all specified impurities, including Impurity D, are below the acceptance criteria defined by pharmacopeial standards or internal specifications.

The table below illustrates a sample IPC monitoring plan for this compound.

| Process Stage | Control Point | Parameter Monitored | Analytical Method | Acceptance Criteria |

| Synthesis | Completion of Amination Reaction | Level of Impurity D | RP-HPLC | Internal Alert Limit |

| Purification | Post-Crystallization/Filtration | Level of Impurity D in wet cake | RP-HPLC | NMT 0.15% |

| Final Processing | Dry API | Level of Impurity D | RP-HPLC | NMT 0.10% |

By implementing a robust IPC monitoring program, manufacturers can maintain consistent control over the formation and removal of this compound, ensuring the final API meets the highest standards of quality and purity.

Regulatory Frameworks and Quality Assurance Pertaining to Cimetidine Impurity D

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a comprehensive set of guidelines that are pivotal in the regulation of impurities in new drug substances and products. ich.orgich.orgeuropa.eugmp-compliance.org These guidelines provide a scientific and risk-based approach to the control of impurities.

ICH Q3A (R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu It classifies impurities into organic, inorganic, and residual solvents. ich.orggmp-compliance.org Cimetidine (B194882) Impurity D falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. pharmaffiliates.comich.org

The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. biotech-spain.comregistech.comjpionline.org These thresholds are crucial for determining the level of scrutiny an impurity must undergo.

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table is based on the general principles of ICH Q3A(R2) and illustrates the tiered approach to impurity control. The specific thresholds for cimetidine would be determined by its maximum daily dose. ich.org

ICH Q3B (R2): Impurities in New Drug Products (Applicability to Degradation Products)

While ICH Q3A focuses on the drug substance, ICH Q3B(R2) addresses impurities in the new drug product. ich.orggmp-compliance.orgeuropa.eu This is particularly relevant for degradation products, which are impurities that form due to chemical changes in the drug substance over time or as a result of interaction with excipients or the container closure system. slideshare.netich.orgpremier-research.com Cimetidine Impurity D could potentially be a degradation product in cimetidine formulations.

ICH Q3B(R2) outlines the requirements for reporting, identifying, and qualifying degradation products, with thresholds that are generally similar to those in Q3A(R2) but applied to the drug product. slideshare.netich.orgeuropa.eu The guideline emphasizes the need for stability studies to identify potential degradation products. ich.org

ICH M7 (R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eueuropa.euipqpubs.com This guideline is crucial when an impurity, such as a potential derivative of Cimetidine Impurity D, contains structural alerts for mutagenicity.

ICH M7(R1) advocates for a risk-based approach, starting with a computational toxicology assessment (in silico) to predict the mutagenic potential of an impurity. ich.org Depending on the outcome and the amount of the impurity, further testing, such as a bacterial reverse mutation assay (Ames test), may be required. The guideline establishes a Threshold of Toxicological Concern (TTC), a level of exposure that is considered to pose a negligible risk of carcinogenicity. registech.compremier-research.com

Pharmacopoeial Standards for Cimetidine Impurities

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), establish official standards for medicines. These standards include monographs for specific drug substances and products, which may list known impurities and their acceptance criteria. For cimetidine, these monographs would specify the limits for known impurities, including potentially Cimetidine Impurity D. simsonpharma.com Pharmaceutical secondary standards and certified reference materials for Cimetidine Impurity D are available to facilitate its identification and quantification. sigmaaldrich.comsigmaaldrich.com

Strategies for Impurity Qualification and Reporting (Excluding Toxicological Interpretation)

The qualification of an impurity is the process of gathering and evaluating data to establish its biological safety at a specified level. ich.orgeuropa.eu ICH guidelines provide a clear pathway for this process. biotech-spain.com

Reporting:

Analytical results for impurities above the reporting threshold must be reported numerically in regulatory submissions. ich.orgich.orgslideshare.net

A summary of actual and potential impurities should be provided, based on scientific appraisal of the synthesis, purification, and storage of the drug substance. ich.org

Qualification:

An impurity is considered qualified if its level in a new drug substance or product is at or below the level observed in batches used in safety and clinical studies. ich.orgslideshare.net

If an impurity is present at a level higher than in these batches, further qualification may be necessary. ich.org

The process involves a decision tree outlined in the ICH guidelines to determine if an impurity needs to be identified and qualified. slideshare.net

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control. researchgate.netmt.comresearchgate.netnih.govnih.gov In the context of impurity control, QbD principles are invaluable. acdlabs.com

By understanding the relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs), manufacturers can establish a "design space." mt.comnih.gov This is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. mt.com

Application of QbD to Impurity Control:

Risk Assessment: Identifying potential sources of impurities, including Cimetidine Impurity D, through a thorough understanding of the manufacturing process. researchgate.netresearchgate.net

Process Understanding: Studying how process parameters influence the formation and removal of impurities. acdlabs.com

Control Strategy: Designing a manufacturing process and control strategy that consistently minimizes the levels of impurities in the final product. nih.govmdpi.com

The implementation of QbD can lead to a more robust manufacturing process, reduced batch-to-batch variability, and a greater assurance of product quality. mt.comnih.gov

Advanced Research Perspectives and Future Directions in Cimetidine Impurity D Studies

Development of Green Chemistry Approaches for Impurity Reduction

The integration of green chemistry principles into pharmaceutical manufacturing is gaining momentum, aiming to lessen environmental impact while boosting process safety and efficiency. For cimetidine (B194882), research is geared towards creating synthetic pathways that inherently minimize the formation of Impurity D.

Key strategies being explored include:

Innovative Solvent Selection: A major focus is the substitution of conventional volatile organic solvents with more environmentally friendly options like water, supercritical fluids, or ionic liquids. The choice of solvent can profoundly affect reaction pathways and, by extension, the impurity profile of the final product.

Advanced Catalyst Development: The use of highly selective and recyclable catalysts can guide chemical reactions toward the intended product, thereby reducing the formation of by-products such as Impurity D. Promising research is underway in the fields of enzymatic and chemo-catalytic methods.

Process Intensification: Methods such as microwave-assisted synthesis and flow chemistry can result in quicker reaction times, decreased energy usage, and enhanced control over reaction conditions, all of which contribute to a reduction in impurity formation.

Table 1: Application of Green Chemistry Principles to Mitigate Cimetidine Impurity D

| Green Chemistry Principle | Application in Cimetidine Synthesis | Potential Impact on Impurity D Reduction |

|---|---|---|

| Prevention | Designing synthetic routes that circumvent the formation of precursors to Impurity D. | Leads to a significant decrease in the final impurity concentration. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final cimetidine product. | Results in less waste and fewer side reactions that could generate impurities. |

| Safer Solvents & Auxiliaries | Employing benign solvents like water during synthesis and purification steps. | Reduces environmental harm and may alter reaction selectivity to disfavor impurity formation. |

| Energy Efficiency | Using energy-efficient technologies such as microwave or ultrasound-assisted synthesis. | Allows for faster reactions and superior temperature control, minimizing degradation. |

| Catalysis | Utilizing highly selective catalysts to promote the formation of cimetidine over Impurity D. | Increases the yield of the API while lowering the levels of this specific impurity. |

Continuous Manufacturing and Real-Time Impurity Monitoring Technologies

Continuous manufacturing (CM) is revolutionizing the pharmaceutical industry by moving away from traditional batch processing. criver.comunnes.ac.id Applying CM to cimetidine production provides superior control over the manufacturing process, a critical factor in minimizing impurities. criver.compharmtech.com

A key component of CM is Process Analytical Technology (PAT), which facilitates the real-time monitoring of critical quality attributes (CQAs), including the levels of impurities. mt.combruker.comwikipedia.org For Cimetidine Impurity D, this means integrating sophisticated analytical tools directly into the production line. nih.govamericanpharmaceuticalreview.com

Spectroscopic Methods: Techniques like near-infrared (NIR), Raman, and UV-Vis spectroscopy can be utilized for in-line or on-line monitoring of the reaction as it happens. acs.org These methods offer real-time data on the concentrations of both cimetidine and Impurity D, enabling instant process adjustments to maintain quality. nih.gov

Chromatographic Techniques: High-speed liquid chromatography methods, particularly ultra-high-performance liquid chromatography (UHPLC), can be incorporated for at-line analysis. This provides more detailed separation and precise quantification of impurities during the manufacturing process. jptcp.com

The adoption of CM and PAT fosters a more controlled and dynamic manufacturing environment, resulting in a consistently high-quality product with reduced levels of Impurity D. unnes.ac.idamericanpharmaceuticalreview.com

Application of Artificial Intelligence and Machine Learning in Impurity Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for predicting and controlling impurity formation in pharmaceutical manufacturing. chemical.aichemical.ai In the case of Cimetidine Impurity D, AI and ML models can be developed to:

Predict Impurity Formation: By analyzing vast datasets from previous manufacturing batches—including process parameters, raw material characteristics, and final impurity levels—ML algorithms can uncover intricate relationships and predict the probability of Impurity D formation under various conditions. chemical.airesearchgate.net

Optimize Process Parameters: AI can be employed to model the entire manufacturing process, identifying the ideal operating conditions to minimize the creation of Impurity D while maximizing the yield of cimetidine. youtube.com

Enable Early Fault Detection: ML models can continuously monitor process data in real-time to detect subtle deviations that might signal an increased risk of impurity formation, thereby allowing for proactive interventions before the quality is compromised.

The use of these in silico tools can greatly improve process understanding and control, paving the way for a more robust and dependable manufacturing process for cimetidine. youtube.com

Sustainable Analytical Method Development for Environmental Monitoring of Pharmaceutical Impurities

The environmental fate of pharmaceutical impurities is an area of increasing concern. Developing sustainable analytical methods to monitor these compounds in the environment is vital for evaluating their potential ecological impact. For Cimetidine Impurity D, this research direction involves:

Adherence to Green Analytical Chemistry Principles: This focuses on creating analytical methods that use smaller quantities of less hazardous solvents, consume less energy, and generate minimal waste. jneonatalsurg.comresearchgate.net Techniques such as supercritical fluid chromatography (SFC) and miniaturized sample preparation methods are key to this approach. jptcp.com

High-Sensitivity Detection Methods: The development of highly sensitive and selective analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for detecting the trace concentrations of Impurity D that might be present in environmental samples like water and soil. mdpi.com

Comprehensive Stability Studies: A thorough understanding of how Cimetidine Impurity D degrades and transforms in different environmental conditions is crucial for accurate monitoring and risk assessment. researchgate.netnih.gov

Emerging Impurities and Future Challenges in Cimetidine Drug Substance Quality

While significant attention is given to known impurities such as Impurity D, the landscape of drug substance quality is perpetually evolving. nih.govresearchgate.net Future challenges in upholding the quality of the cimetidine drug substance include:

Identification of Novel Impurities: Modifications to synthetic routes, changes in raw materials, or adjustments in manufacturing processes can result in the formation of new, previously unknown impurities. Continuous monitoring and the use of advanced analytical technologies are necessary to identify and control these emerging risks.

Assessment of Genotoxic Impurities: A primary concern is the potential for impurities to be genotoxic, meaning they can damage DNA. A rigorous evaluation of all potential impurities, including Impurity D, for genotoxicity is imperative.

Evolving Regulatory Scrutiny: Regulatory bodies across the globe are constantly refining their guidelines for the control of impurities in drug substances. Pharmaceutical manufacturers face the ongoing challenge of staying current with these regulations and implementing the necessary control strategies to ensure compliance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Cimetidine dihydrochloride impurity D in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection is widely used, validated against pharmacopeial standards (EP/USP). Structural confirmation via NMR or mass spectrometry is critical for unambiguous identification. Reference standards (e.g., CAS 59660-24-1) should be employed for calibration .

- Key Data : Impurity D’s molecular formula (C10H18N6S·2HCl) and CAS number (59660-24-1) are essential for method development .

Q. What are the established reference standards for impurity D, and how are they validated?

- Methodology : Pharmacopeial reference standards (EP, USP) are validated for purity (>99%) using orthogonal techniques like HPLC and elemental analysis. Batch-specific certificates of analysis (COA) must be reviewed to ensure traceability .

- Key Consideration : Neutralization during sample preparation (e.g., using NaOH to adjust pH) prevents degradation and ensures accurate quantification .

Q. How should researchers handle sample preparation to minimize degradation of impurity D during analysis?

- Methodology : Prepare solutions in neutralized saline (pH 6.5–7.5) to avoid acid/base-induced degradation. Storage at -20°C in amber vials reduces photolytic and thermal decomposition .

Advanced Research Questions

Q. What experimental strategies can differentiate the effects of impurity D from cimetidine in in vitro pharmacological models?

- Methodology : Use receptor-specific antagonists (e.g., histamine H2-receptor blockers) in parallel assays. Compare concentration-response curves of pure cimetidine versus samples spiked with impurity D (e.g., IC50 shifts in chloride secretion assays) .

- Data Interpretation : In rat distal colon models, cimetidine’s IC50 for suppressing chloride secretion is 18.5 mM . Impurity D’s activity can be assessed by replicating these assays with impurity-spiked samples.

Q. How does impurity D influence the stability and degradation pathways of cimetidine under accelerated storage conditions?

- Methodology : Conduct forced degradation studies (heat, humidity, light) followed by GC-FID or HPLC-MS to track impurity D’s formation. Compare degradation profiles of cimetidine with/without impurity D .

- Key Finding : Impurity D may arise from guanidine side-chain modifications during synthesis or storage, necessitating strict control of sulfhydryl group reactivity .

Q. What statistical approaches resolve contradictions in reported bioactivity data involving cimetidine formulations containing impurity D?

- Methodology : Apply ANCOVA (Analysis of Covariance) to adjust for confounding variables (e.g., batch-to-batch impurity variability). Multivariate regression can isolate impurity D’s contribution to observed effects .

- Case Study : ANCOVA was used to demonstrate that cimetidine and diphenhydramine act independently in histamine-mediated responses, a framework applicable to impurity studies .

Q. Can impurity D interact with non-target receptors (e.g., H1 or LSD1) and confound experimental outcomes?

- Methodology : Screen impurity D against receptor panels (e.g., H1, LSD1) using competitive binding assays. For LSD1, measure H3K4/H3K9 methylation changes in cellular models, as done with bomedemstat dihydrochloride .

- Hypothesis : Structural similarity to cimetidine’s imidazole ring suggests potential off-target interactions, requiring empirical validation .

Key Recommendations for Researchers

- Validation : Always cross-validate impurity levels using EP/USP reference standards .

- Contradiction Management : Use ANCOVA or multivariate analysis to account for impurity-related variability in pharmacological data .

- Ethical Compliance : Adhere to SOPs for hazardous compound handling, as outlined in laboratory safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.